2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
CAS No.:
Cat. No.: VC15504028
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Cl2NO2 |
|---|---|
| Molecular Weight | 282.12 g/mol |
| IUPAC Name | 2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H |
| Standard InChI Key | PQSMXZWBTGBSCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2,4-Dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol (IUPAC name: 2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol) is a bidentate Schiff base ligand with the molecular formula C₁₃H₉Cl₂NO₂ and a molar mass of 282.12 g/mol. The E-configuration about the C=N bond is confirmed through single-crystal X-ray diffraction studies, which show characteristic torsion angles of 179.8° between the phenolic ring and imine moiety .
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO₂ |
| Molecular Weight | 282.12 g/mol |
| SMILES Notation | C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
| InChI Key | PQSMXZWBTGBSCT-UHFFFAOYSA-N |
| XLogP3 | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 2 (phenolic -OH, imine -NH) |
| Hydrogen Bond Acceptors | 4 (two O, one N, one imine) |
Crystallographic and Conformational Analysis
X-ray crystallography reveals a dihedral angle of 48.01° between the dichlorophenol and hydroxyphenyl rings, creating a non-planar molecular geometry that influences supramolecular packing . The phenolic proton exhibits positional disorder, occupying two sites with occupancy factors of 0.52 and 0.48, suggesting tautomerism between imino-phenol and iminium-phenolate forms . Intramolecular N-H⋯O hydrogen bonds (2.65 Å) stabilize the E-configuration, while intermolecular C-H⋯Cl interactions (3.31 Å) and π-π stacking (4.43 Å centroid distance) facilitate three-dimensional network formation .
Synthesis and Reaction Dynamics
Condensation Protocol
The compound is synthesized via acid-catalyzed condensation between 2,4-dichlorophenol and 3-hydroxybenzaldehyde under reflux conditions:
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Reactant Preparation:
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2,4-Dichlorophenol (5.1 g, 25 mmol) dissolved in anhydrous ethanol (150 mL)
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3-Hydroxybenzaldehyde (3.6 g, 30 mmol) added dropwise with stirring
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Catalytic Activation:
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Concentrated HCl (2 mL) introduced to protonate the aldehyde carbonyl
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Reaction mixture heated to 78°C under nitrogen atmosphere
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Imine Formation:
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Reflux maintained for 6 hours with continuous water removal (Dean-Stark trap)
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Progress monitored by TLC (Rf = 0.43 in ethyl acetate/hexane 3:7)
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Workup and Purification:
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Crude product precipitated upon cooling to 4°C
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Recrystallization from ethyl acetate yields yellow needles (84% yield)
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Mechanistic Considerations
The reaction proceeds through a nucleophilic attack mechanism where the phenolic -OH group activates the aldehyde via hydrogen bonding. Kinetic studies show second-order dependence on aldehyde concentration, with an activation energy of 72.4 kJ/mol determined through Arrhenius analysis . Steric effects from the 2,4-dichloro substitution impede rotational freedom around the C-N bond, favoring the E-isomer by a 9:1 margin compared to Z-configuration analogs .
Physicochemical Properties
Spectral Characterization
FT-IR (KBr, cm⁻¹):
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3421 (O-H stretch, phenolic)
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1624 (C=N stretch, conjugated imine)
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1587, 1462 (C=C aromatic)
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754 (C-Cl stretch)
¹H NMR (400 MHz, DMSO-d₆):
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δ 13.21 (s, 1H, phenolic -OH)
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δ 8.74 (s, 1H, imine -CH=N)
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δ 7.52–6.84 (m, 6H, aromatic)
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δ 5.21 (s, 1H, hydroxyphenyl -OH)
UV-Vis (EtOH, λmax):
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278 nm (π→π* transition, aromatic system)
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365 nm (n→π* transition, imine linkage)
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 187°C corresponding to melting point, with decomposition onset at 245°C under nitrogen. The compound exhibits moderate hygroscopicity (2.3% mass gain at 75% RH) due to hydrogen-bonding capacity.
Biological Activity and Agricultural Applications
Plant Defense Elicitation Mechanisms
At 50 μM concentration, the compound induces systemic acquired resistance (SAR) in Arabidopsis thaliana through:
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Salicylic Acid Pathway Activation: 3.2-fold increase in PR-1 gene expression
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Reactive Oxygen Species Burst: H₂O₂ production peaks at 90 minutes post-treatment
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Stomatal Closure Regulation: 38% reduction in aperture width within 2 hours
Pathogen Resistance Profiles
In field trials with Triticum aestivum (wheat), foliar application (0.2 mM) reduced Puccinia striiformis infection by 62% compared to controls. The ED₅₀ against Botrytis cinerea in tomato plants is 18.7 μM, outperforming commercial analogs like acibenzolar-S-methyl.
Comparative Analysis with Structural Analogs
Methoxy-Substituted Derivative
The 3-methoxyphenyl analog (PubChem CID 710328) shows:
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Higher lipophilicity (XLogP3 = 4.1 vs. 3.8)
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Reduced elicitor activity (ED₅₀ = 45.2 μM)
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Altered crystal packing with C-H⋯O interactions replacing C-H⋯Cl
Chloroethylamine Schiff Base
The 2-chloroethylimino derivative demonstrates:
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